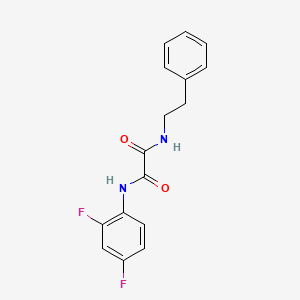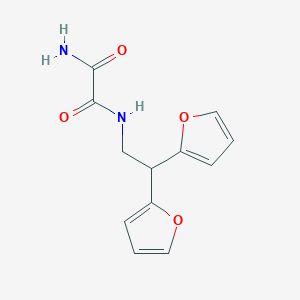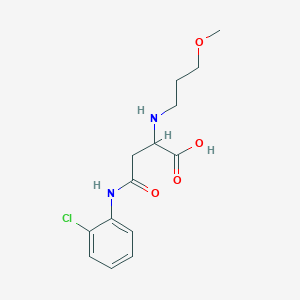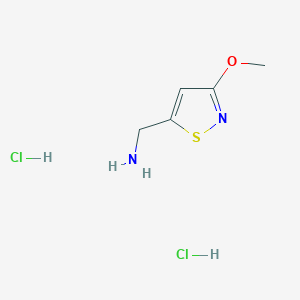
Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivatives are a class of compounds that have a five-membered ring structure with two nitrogen atoms . They are known for their diverse biological activities and are used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, heterocyclization of 3-[(alkylsulfanyl)-methyl]pentane-2,4-diones with N-nucleophilic reagents (phenylhydrazine, nicotinic hydrazide) when heated in acetic, propanoic, or pentanoic acids, gives a mixture of products—sulfanylmethylpyrazoles .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring structure with two nitrogen atoms . The exact structure of “Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic and electrophilic substitutions . The exact reactions that “Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrazole derivatives, for example, can be solids or liquids at room temperature . The exact properties of “Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” would need to be determined experimentally.Scientific Research Applications
Synthesis of (Meth)Acrylates
“Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” can be used in the synthesis of (meth)acrylates . (Meth)acrylates are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
Production of Functional Polymers
This compound can be used in the production of functional polymers . Functional polymers are widely used in various fields due to their specific properties such as chemical, physicochemical, or biochemical functions .
Biological Potential of Indole Derivatives
“Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” can be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Green Solvent Applications
“Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” can be used as a green solvent . Green solvents are environmentally friendly and are used in various chemical reactions .
Skeletal Editing of Organic Molecules
“Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” can be used in the skeletal editing of organic molecules . This process involves the deletion of nitrogen atoms from organic molecules .
X-Ray Powder Diffraction (XRD) Applications
“Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” can be used in X-ray powder diffraction (XRD) applications . XRD is a powerful technique for the analysis of crystal structures .
Mechanism of Action
Future Directions
The field of pyrazole derivatives is a rapidly evolving area of research, with new synthetic methodologies and applications being developed . Future research on “Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” could involve exploring its potential biological activities, developing new synthetic routes, and studying its physical and chemical properties in more detail.
properties
IUPAC Name |
methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-6(12)5(7(10)11-3)9(2)8-4/h12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGALAXMVHDGYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2828182.png)


![ethyl 4-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2828192.png)

![N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide](/img/structure/B2828195.png)


![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2828199.png)
![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate](/img/structure/B2828200.png)

![N-[4-(5-Azaspiro[2.3]hexane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2828203.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2828205.png)